molecular formula C20H29N5O3 B5988123 N,N-diethyl-1-[5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-yl]pyrrolidin-3-amine

N,N-diethyl-1-[5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-yl]pyrrolidin-3-amine

Cat. No.: B5988123
M. Wt: 387.5 g/mol
InChI Key: SGVOJCXEOSJTHA-UHFFFAOYSA-N
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Description

N,N-diethyl-1-[5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-yl]pyrrolidin-3-amine is a complex organic compound that features a pyrrolidine ring, a triazine ring, and a trimethoxyphenyl group

Properties

IUPAC Name

N,N-diethyl-1-[5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-yl]pyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N5O3/c1-6-24(7-2)15-8-9-25(13-15)20-22-16(12-21-23-20)14-10-17(26-3)19(28-5)18(11-14)27-4/h10-12,15H,6-9,13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVOJCXEOSJTHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1CCN(C1)C2=NC(=CN=N2)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-1-[5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-yl]pyrrolidin-3-amine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the pyrrolidine ring.

    Reduction: Reduction reactions can occur at the triazine ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce dihydro derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N,N-diethyl-1-[5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-yl]pyrrolidin-3-amine involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity . The triazine ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-diethyl-1-[5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-yl]pyrrolidin-3-amine is unique due to the combination of its structural elements. The presence of both a triazine and a pyrrolidine ring, along with the trimethoxyphenyl group, provides a distinct set of chemical and biological properties that are not commonly found in other compounds.

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